An In-depth Technical Guide to the Synthesis of Diphenylglyoxime from Benzil and Hydroxylamine Hydrochloride
An In-depth Technical Guide to the Synthesis of Diphenylglyoxime from Benzil and Hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diphenylglyoxime from benzil and hydroxylamine hydrochloride. The document details the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization of the final product. Quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams.
Introduction
Diphenylglyoxime, also known as (E,E)-1,2-diphenylethane-1,2-dione dioxime, is an organic compound with the chemical formula C₁₄H₁₂N₂O₂. It belongs to the class of oximes and is a well-known chelating agent, particularly for the determination of nickel. The synthesis of diphenylglyoxime from benzil and hydroxylamine hydrochloride is a classic example of a condensation reaction, specifically the formation of an oxime from a diketone. This guide provides the essential technical details for the successful synthesis and characterization of this compound in a laboratory setting.
Reaction Mechanism and Stoichiometry
The synthesis of diphenylglyoxime involves the reaction of the two carbonyl groups of benzil with two equivalents of hydroxylamine. The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the oxime. This process occurs at both carbonyl groups of the benzil molecule. The hydroxylamine is typically used in the form of its hydrochloride salt, which requires the presence of a base to liberate the free hydroxylamine for the reaction.
The overall balanced chemical equation for the reaction is:
C₁₄H₁₀O₂ (Benzil) + 2 NH₂OH·HCl (Hydroxylamine Hydrochloride) → C₁₄H₁₂N₂O₂ (Diphenylglyoxime) + 2 H₂O + 2 HCl
Quantitative Data
The following tables summarize the key quantitative data associated with the reactants and the product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Benzil | C₁₄H₁₀O₂ | 210.23 | Yellow crystalline solid | 94-95 |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | White crystalline solid | 155-157 |
Table 2: Properties of Diphenylglyoxime
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Molar Mass ( g/mol ) | 240.26 |
| Appearance | White to off-white crystalline powder |
| Melting Point (°C) | 238-240 (decomposes) |
| Theoretical Yield | Based on limiting reagent |
| Expected Practical Yield | 80-90% |
Experimental Protocol
This section provides a detailed methodology for the synthesis of diphenylglyoxime.
Materials and Reagents
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Benzil (C₁₄H₁₀O₂)
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Ethanol (95%)
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Sodium hydroxide (NaOH)
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Distilled water
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Round-bottom flask (250 mL)
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Reflux condenser
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Heating mantle or water bath
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Beakers
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Buchner funnel and filter paper
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Suction flask
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Stirring rod
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Recrystallization apparatus
Synthesis Procedure
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Dissolving the Reactants: In a 250 mL round-bottom flask, dissolve 5.0 g (0.0238 mol) of benzil in 50 mL of 95% ethanol by gently warming the mixture.
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Preparation of Hydroxylamine Solution: In a separate beaker, dissolve 4.0 g (0.0576 mol) of hydroxylamine hydrochloride in a minimum amount of warm water (approximately 15-20 mL).
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Addition of Base: To the hydroxylamine hydrochloride solution, add a solution of 5.0 g of sodium hydroxide in 15 mL of water. This will liberate the free hydroxylamine.
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Reaction Mixture: Add the freshly prepared hydroxylamine solution to the warm ethanolic solution of benzil in the round-bottom flask.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or a water bath. Continue the reflux for 1-2 hours. During this time, the diphenylglyoxime will start to precipitate as a white solid.
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Cooling and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Then, cool the flask in an ice bath to ensure complete precipitation of the product.
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Filtration: Collect the precipitated diphenylglyoxime by suction filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
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Drying: Dry the crude product on the filter paper by drawing air through it for a few minutes. For complete drying, the product can be placed in a desiccator or a low-temperature oven.
Purification by Recrystallization
The crude diphenylglyoxime can be purified by recrystallization to obtain a product of higher purity.
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Solvent Selection: Ethanol is a suitable solvent for the recrystallization of diphenylglyoxime.
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Dissolution: Transfer the crude diphenylglyoxime to a beaker and add a minimum amount of hot ethanol to dissolve the solid completely. Keep the solution on a hot plate to maintain the temperature.
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Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, pure diphenylglyoxime will crystallize out. To maximize the yield, the beaker can be placed in an ice bath after it has reached room temperature.
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Isolation and Drying: Collect the purified crystals by suction filtration and wash them with a small amount of cold ethanol. Dry the crystals thoroughly.
Characterization
The synthesized diphenylglyoxime can be characterized using various analytical techniques.
Table 3: Spectroscopic Data for Diphenylglyoxime
| Technique | Key Peaks and Assignments |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.75 (s, 2H, N-OH), 7.45-7.30 (m, 10H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 154.5 (C=N), 130.0, 129.2, 128.5 (Ar-C) |
| IR (KBr, cm⁻¹) | ~3250 (O-H stretch, H-bonded), ~1600 (C=N stretch), ~1440, 1490 (C=C aromatic stretch) |
Visualizations
Reaction Pathway
The following diagram illustrates the overall transformation of benzil to diphenylglyoxime.
Caption: Overall reaction scheme for the synthesis of diphenylglyoxime.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure.
Caption: Flowchart of the experimental workflow for diphenylglyoxime synthesis.
Safety Precautions
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
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Handle sodium hydroxide with care as it is corrosive.
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Hydroxylamine hydrochloride is harmful if swallowed or inhaled.
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Perform the reaction in a well-ventilated fume hood.
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Ethanol is flammable; keep it away from open flames.
This guide provides a solid foundation for the synthesis, purification, and characterization of diphenylglyoxime. By following the detailed protocols and safety precautions, researchers can confidently and efficiently produce this valuable chemical compound for their scientific endeavors.
